N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide
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Overview
Description
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring, a carboxamide group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4-dichloroaniline and ethyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent due to its imidazole ring, which is known to inhibit fungal cytochrome P450 enzymes.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide involves the inhibition of specific enzymes. The imidazole ring interacts with the heme group of cytochrome P450 enzymes, inhibiting their activity. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to the antifungal effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
Uniqueness
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines the properties of an imidazole ring and a dichlorophenyl group. This combination enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
55238-47-6 |
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Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N-ethylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17(12(18)16-6-5-15-8-16)11-4-3-9(13)7-10(11)14/h3-8H,2H2,1H3 |
InChI Key |
DIHALPMNSBIAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)Cl)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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